Thalidomide-PEG3-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-PEG3-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is designed to facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-PEG3-COOH involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker terminated with a carboxylic acid group. The general synthetic route includes:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable activating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker that has a terminal amine group, forming an amide bond.
Carboxylation: The PEG linker is further modified to introduce a carboxylic acid group at the terminal end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large batch reactors to ensure uniformity and consistency.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-PEG3-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized Thalidomide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Thalidomide-PEG3-COOH has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by selectively degrading disease-causing proteins.
Industry: Utilized in the production of specialized reagents and tools for biochemical research.
Mechanism of Action
Thalidomide-PEG3-COOH exerts its effects by binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects and therapeutic uses.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another Thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Uniqueness
Thalidomide-PEG3-COOH is unique due to its incorporation of a PEG linker, which enhances its solubility and bioavailability. Additionally, its use in PROTAC technology distinguishes it from other Thalidomide derivatives, as it facilitates targeted protein degradation .
Properties
IUPAC Name |
3-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O9/c23-16-4-3-15(18(26)21-16)22-19(27)13-2-1-12(11-14(13)20(22)28)31-10-9-30-8-7-29-6-5-17(24)25/h1-2,11,15H,3-10H2,(H,24,25)(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDWKEFNXUZNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.